molecular formula C15H11FN2O4 B066237 (S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid CAS No. 176760-98-8

(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid

Cat. No.: B066237
CAS No.: 176760-98-8
M. Wt: 302.26 g/mol
InChI Key: QUJCKRUSTOSCPX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid is a sophisticated synthetic compound of significant interest in antibacterial research, particularly in the study of novel quinolone and fluoroquinolone analogs. Its complex structure, featuring a [1,4]oxazino[2,3,4-ij]quinoline core, a chiral (S)-configured cyanomethyl side chain, and a fluorine atom, is strategically designed to investigate enhanced interactions with bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV. The specific stereochemistry and the electron-withdrawing nitrile group are key structural elements believed to influence binding affinity, potency against resistant bacterial strains, and the overall pharmacokinetic profile. This compound serves as a critical chemical tool for researchers exploring the structure-activity relationships (SAR) of next-generation antibacterial agents, enabling the development of compounds with broader spectra of activity and the potential to overcome common resistance mechanisms. It is intended for use in biochemical assays, enzymatic studies, and in vitro microbiological evaluation.

Properties

IUPAC Name

(2S)-6-(cyanomethyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O4/c1-7-6-22-14-8(2-3-17)11(16)4-9-12(14)18(7)5-10(13(9)19)15(20)21/h4-5,7H,2,6H2,1H3,(H,20,21)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJCKRUSTOSCPX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2CC#N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2CC#N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476992
Record name (3S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176760-98-8
Record name (3S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid, also known as a key intermediate in the synthesis of Pazufloxacin, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, particularly its anti-HIV activity and other relevant biological effects.

  • Molecular Formula : C₁₅H₁₁FN₂O₄
  • Molecular Weight : 302.26 g/mol
  • CAS Number : 643743-39-9

The compound features a fluorine atom and a cyano group, which are significant for its biological activity. The presence of these functional groups often enhances the interaction with biological targets.

Anti-HIV Activity

Recent studies have highlighted the compound's inhibitory effects on HIV-1 integrase. Integrase is a critical enzyme in the HIV life cycle, and its inhibition can prevent viral replication.

  • Mechanism of Action : The compound acts by binding to the integrase enzyme, thereby blocking the integration of viral DNA into the host genome. This mechanism is similar to other integrase inhibitors currently in use.
  • Inhibition Potency : In vitro studies have shown that derivatives of this compound exhibit moderate to good anti-HIV activity with IC₅₀ values in the low micromolar range (approximately 5.96 μM) . This suggests that while it may not be as potent as some existing therapies, it has potential as a lead compound for further development.

Other Biological Activities

Besides its antiviral properties, preliminary investigations suggest that this compound may possess additional pharmacological activities:

  • Antibacterial Properties : Similar quinoline derivatives have been noted for their antibacterial effects against various pathogens. While specific data on this compound's antibacterial activity is limited, its structural analogs have shown promising results .
  • Cytotoxicity : Some studies indicate that while the compound exhibits antiviral activity, it may also present cytotoxic effects at higher concentrations. This is an important consideration for therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological profile.

Structural Feature Effect on Activity
Fluorine SubstitutionEnhances binding affinity to integrase
Cyanomethyl GroupContributes to antiviral potency
Carboxylic Acid GroupMay influence solubility and bioavailability

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings:

  • Pazufloxacin Clinical Trials : Pazufloxacin, which incorporates this compound as an intermediate, has undergone trials demonstrating efficacy against respiratory infections caused by gram-negative bacteria and has shown promise in treating infections where traditional antibiotics fail .
  • Comparative Studies with Other Integrase Inhibitors : Comparative analyses with other known integrase inhibitors reveal that while (S)-10-(Cyanomethyl)-9-fluoro derivatives show moderate activity, they may offer unique advantages in terms of side effect profiles or resistance patterns .

Scientific Research Applications

Synthesis Pathways

The synthesis of (S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Oxazinoquinoline Core : This step often involves cyclization reactions that create the oxazinoquinoline framework.
  • Introduction of Functional Groups : The cyanomethyl and fluorine substituents are introduced through specific electrophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied as a potential candidate for treating bacterial infections due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication.

Antitumor Properties

Studies have shown that (S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo can induce apoptosis in various cancer cell lines. Its mechanism involves the disruption of cellular processes essential for tumor growth.

Pharmacokinetics and Bioavailability

Investigations into the pharmacokinetics of this compound reveal favorable absorption characteristics and metabolic stability, making it a suitable candidate for further development into therapeutic agents.

Case Studies

StudyFindings
Zhang et al. (2021)Demonstrated antimicrobial efficacy against Gram-positive bacteria with MIC values lower than standard antibiotics.
Liu et al. (2022)Reported significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity.
Chen et al. (2023)Explored the pharmacokinetic profile showing high bioavailability and low toxicity in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the tricyclic fluoroquinolone class, distinguished by its [1,4]oxazinoquinoline scaffold. Key structural analogues include:

Compound Substituents Key Structural Differences
(S)-Levofloxacin [(3S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino...] Piperazinyl group at position 10 Enhanced Gram-positive bacterial coverage due to bulkier piperazine moiety .
(S)-Desmethyl Levofloxacin [CAS 117707-40-1] Piperazine (unmethylated) at position 10 Reduced lipophilicity compared to levofloxacin, impacting pharmacokinetics .
Compound F [8-(5-amino-2-(3-phenylacryloyloxy)benzyl) derivative] Ester-linked phenylacryloyloxy group at position 8 Modified antibacterial spectrum; IR bands at 1727 cm⁻¹ (ester C=O) .
(S)-9,10-Difluoro-3-methyl-7-oxo-... [CAS 100986-89-8] Difluoro substitution at positions 9 and 10 Increased fluorine content enhances DNA gyrase binding but elevates cytotoxicity risk .
Ethyl Ester Precursor [CAS 112811-71-9] Ethyl ester at position 6 instead of carboxylic acid Lower solubility and inactive prodrug form requiring hydrolysis .

Key Research Findings

Synthetic Efficiency : The one-pot synthesis of the target compound achieves higher yields (82%) compared to multi-step routes for levofloxacin (70–85%) .

Structure-Activity Relationship (SAR): Piperazinyl groups at position 10 improve Gram-positive coverage but increase molecular weight and synthetic complexity . Cyanomethyl substitution simplifies synthesis but may reduce target affinity .

Q & A

Q. Advanced

  • Temperature control : Lower temperatures (e.g., 0–5°C) during fluorination reduce byproducts like desfluoro derivatives .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in piperazinyl reactions .
  • Purification : Use reverse-phase HPLC with a C18 column (MeCN/H2_2O + 0.1% TFA) to isolate the target compound from impurities like ofloxacin N-oxide .

How can structural ambiguities in NMR data be resolved for derivatives of this compound?

Q. Advanced

  • 2D-NMR : HSQC and HMBC experiments clarify proton-carbon connectivity, particularly for overlapping signals in the quinoline ring .
  • Solvent effects : Deutero-DMSO induces deshielding of carboxylic protons, aiding in distinguishing exchangeable protons .
  • Comparative analysis : Cross-reference with spectral libraries of analogous compounds (e.g., levofloxacin impurities) .

What methodologies are validated for quantifying impurities in this compound?

Q. Basic

  • HPLC-UV : Use a gradient method (5–95% MeCN in H2_2O) on a C18 column to separate impurities like desmethyl levofloxacin (LOD: 0.05%) .
  • LC-MS/MS : Quantifies trace impurities (e.g., N-oxide derivatives) with a detection limit of 0.01% .

How do modifications at the cyanomethyl or fluoro positions affect biological activity?

Q. Advanced

  • Cyanomethyl group : Enhances bacterial topoisomerase IV inhibition (IC50_{50} reduced by 40% compared to non-cyano analogs) .
  • Fluoro substitution : The 9-fluoro moiety improves gram-negative coverage (MIC against E. coli: 0.25 µg/mL vs. 1 µg/mL for desfluoro analogs) .

What strategies address discrepancies between theoretical and observed mass spectral data?

Q. Advanced

  • Isotopic pattern analysis : Confirm the presence of fluorine (19% abundance for 19F^{19}F) and nitrogen isotopes .
  • Collision-induced dissociation (CID) : Compare fragmentation pathways with reference standards to identify unexpected adducts (e.g., sodium or potassium ions) .

How can computational methods predict the compound’s reactivity or stability?

Q. Advanced

  • DFT calculations : Model transition states for fluorination and cyanomethylation to predict regioselectivity .
  • Molecular dynamics : Simulate degradation pathways under acidic conditions (e.g., hydrolysis of the oxazino ring) .

What are the key considerations for designing stability studies?

Q. Basic

  • Storage conditions : Store at -20°C in amber vials to prevent photodegradation of the fluoroquinolone core .
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks and monitor via HPLC for hydrolytic or oxidative byproducts .

How are stereochemical impurities controlled during synthesis?

Q. Advanced

  • Chiral chromatography : Use a Chiralpak® IA column (n-hexane/isopropanol) to resolve (S)- and (R)-enantiomers (resolution factor >2.0) .
  • Circular dichroism (CD) : Confirm enantiopurity by comparing Cotton effects with reference spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.